molecular formula C12H15BrClNS B13752473 5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride CAS No. 22964-04-1

5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride

Cat. No.: B13752473
CAS No.: 22964-04-1
M. Wt: 320.68 g/mol
InChI Key: GWRIEBWTOVUVEA-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride (molecular formula: C₁₂H₁₄BrNS) is a halogenated benzo[b]thiophene derivative featuring a bromine substituent at position 5, a dimethylaminoethyl group at position 3, and a hydrochloride salt. Key structural identifiers include:

  • SMILES: CN(C)CCC1=CSC2=C1C=C(C=C2)Br
  • InChIKey: XEZUDHLQTMLRQR-UHFFFAOYSA-N .

Predicted physicochemical properties, such as collision cross section (CCS) values for various adducts, highlight its behavior in mass spectrometry:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 284.01030 145.6
[M+Na]+ 305.99224 149.3
[M-H]- 281.99574 148.2 .

This compound’s benzo[b]thiophene core and bromine substitution distinguish it from simpler thiophene derivatives and influence its pharmacological and spectroscopic properties.

Properties

CAS No.

22964-04-1

Molecular Formula

C12H15BrClNS

Molecular Weight

320.68 g/mol

IUPAC Name

2-(5-bromo-1-benzothiophen-3-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C12H14BrNS.ClH/c1-14(2)6-5-9-8-15-12-4-3-10(13)7-11(9)12;/h3-4,7-8H,5-6H2,1-2H3;1H

InChI Key

GWRIEBWTOVUVEA-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1=CSC2=C1C=C(C=C2)Br.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride typically involves the following steps:

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the dimethylamino group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations in Benzo[b]thiophene Derivatives

  • 5-Bromo-N,N-dimethylbenzo(b)thiophene-3-ethylamine hydrochloride vs. 2-Phenylbenzo[b]thiophene-3-N,N-dimethylethanamine hydrochloride (from ):

    • The latter lacks the bromine substituent and instead has a phenyl group at position 2. This substitution reduces molecular weight (C₁₈H₂₀ClNS vs. C₁₂H₁₄BrNS) and alters electronic properties, as bromine’s electron-withdrawing effect impacts reactivity and binding interactions .
Compound Molecular Formula Key Substituents Molecular Weight
Target compound C₁₂H₁₄BrNS 5-Br, 3-(N,N-dimethylaminoethyl) 300.22 g/mol
2-Phenyl analog () C₁₈H₂₀ClNS 2-Ph, 3-(N,N-dimethylaminoethyl) 325.88 g/mol
(R)-1-(5-Bromothiophen-3-yl)ethanamine HCl C₆H₉BrClNS 5-Br, 3-(α-methylamine) 242.56 g/mol

Impact of Substituents on Physicochemical and Spectroscopic Properties

NMR Chemical Shift Analysis ()

Comparative NMR studies of structurally related compounds (e.g., Rapa, compounds 1 and 7) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) induce distinct chemical shift changes. For the target compound, the bromine atom at position 5 likely deshields nearby protons, causing upfield/downfield shifts in these regions compared to non-brominated analogs .

Collision Cross Section (CCS) Trends

The target compound’s predicted CCS values (145.6–152.3 Ų) suggest moderate gas-phase mobility, influenced by its planar benzo[b]thiophene core and bromine’s mass. Simpler analogs like the thiophene derivative () may exhibit lower CCS due to reduced molecular size .

Methodological Approaches to Structural Comparison ()

  • Bit-Vector vs. Graph-Theoretical Methods :
    • Bit-vector methods (e.g., fingerprinting) efficiently screen databases for analogs but lack stereochemical sensitivity.
    • Graph-based comparisons, though computationally intensive (NP-hard), better capture structural nuances (e.g., bromine placement, ring fusion) critical for biochemical activity .

Pharmacological Implications

Bromine’s electronegativity may improve receptor binding affinity, as seen in antipsychotic benzo[b]thiophene derivatives .

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